
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 934536-10-4) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a fluorine substituent at the 3-position, and an amino group at the 4-position of the piperidine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity .
Preparation Methods
The synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.
Amination: Introduction of the amino group at the 4-position of the piperidine ring.
Protection: The carboxyl group is protected using a tert-butyl group to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a candidate for drug development due to its interactions with neurotransmitter systems. It shows promise in treating conditions such as anxiety and depression by potentially modulating receptor activity in the central nervous system.
Case Study: Neuropharmacology
Research indicates that tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate interacts with various receptors involved in mood regulation. Studies have evaluated its affinity towards these receptors, helping to elucidate its mechanism of action and informing further drug design efforts.
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. It has demonstrated significant in vitro activity against Plasmodium species, with promising results in vivo, showing high efficacy in mouse models of malaria infection .
Efficacy Data
In a study involving P. berghei-infected mice, the compound showed over 99% activity when administered at a dosage of 50 mg/kg once daily for four days. The survival rate of the mice was notably high, indicating its effectiveness as a treatment option .
Biological Target Interaction Studies
The compound has been subjected to various studies to assess its interaction with biological targets. These studies are crucial for understanding how it can be optimized for therapeutic use.
Biological Target | Interaction Type | Observations |
---|---|---|
Neurotransmitter Receptors | Binding Affinity | Significant interaction noted with mood-regulating receptors |
Malaria Parasites | Inhibition | High potency against P. falciparum strains |
Synthesis and Structural Analogues
The synthesis of this compound typically involves multiple steps requiring precise control to achieve high yields and purity.
Structural Analogues
Several compounds share structural similarities with this compound, which may exhibit different pharmacological properties due to variations in stereochemistry or functional groups:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Similar piperidine structure; different stereochemistry | Potentially different biological activity |
(3R,4R)-4-amino-1-Boc-3-fluoropiperidine | Boc protection on the amino group | Used in peptide synthesis |
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with molecular targets such as CGRP receptors. By binding to these receptors, the compound inhibits the action of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. This inhibition helps in reducing migraine symptoms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound exhibits multiple stereoisomers, which differ in spatial arrangement but retain the same molecular formula. Key examples include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Substitution | Stereochemistry |
---|---|---|---|---|---|
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | C₁₀H₁₉FN₂O₂ | 218.27 | 3-Fluoro | cis (3S,4R) |
(3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 | C₁₀H₁₉FN₂O₂ | 218.27 | 3-Fluoro | trans (3R,4R) |
trans-4-amino-1-Boc-3-fluoropiperidine | 907544-16-5 | C₁₀H₁₉FN₂O₂ | 218.27 | 3-Fluoro | trans |
Key Findings :
- Stereochemistry significantly impacts biological activity. For example, the (3S,4R)-isomer is often preferred in drug candidates due to its optimal spatial alignment with target receptors .
- Synthetic accessibility varies: The (3R,4R)-isomer requires chiral resolution or asymmetric catalysis, increasing production costs compared to racemic mixtures .
Fluorine-Substituted Analogues
Variants with additional fluorine atoms or alternative substitution patterns exhibit distinct physicochemical properties:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Substitution | Key Differences |
---|---|---|---|---|---|
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1303973-22-9 | C₁₀H₁₈F₂N₂O₂ | 236.26 | 3,3-Difluoro | Increased lipophilicity; altered metabolic stability |
tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate | 1932247-39-6 | C₁₀H₁₉FN₂O₂ | 218.27 | 5-Fluoro | Shifted fluorine position reduces steric hindrance |
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C₁₅H₂₃N₃O₂ | 277.36 | None | Pyridinyl substituent enhances π-π stacking interactions |
Key Findings :
- 5-Fluoro analogues (e.g., CAS 1932247-39-6) exhibit reduced steric hindrance, making them suitable for targets requiring flexible binding pockets .
- Pyridinyl-substituted variants (e.g., CAS 1707580-61-7) demonstrate enhanced binding to aromatic residues in enzyme active sites .
Functional Group Modifications
Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |
---|---|---|---|---|
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | 530115-96-9 | C₁₂H₂₂N₂O₂ | Cyano, Methyl | Intermediate for anticancer agents |
tert-Butyl 4-oxopiperidine-1-carboxylate | N/A | C₁₀H₁₇NO₃ | Ketone | Precursor for cross-coupling reactions |
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 586375-35-1 | C₁₁H₂₂N₂O₂ | Aminomethyl | Building block for peptide mimetics |
Key Findings :
- Cyano groups (e.g., CAS 530115-96-9) introduce strong electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .
- Ketone-containing derivatives (e.g., tert-Butyl 4-oxopiperidine-1-carboxylate) are pivotal in palladium-catalyzed alkenylations, as demonstrated in the synthesis of cyclic alkenylsulfonyl fluorides .
Biological Activity
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, particularly its (3R,4R) stereoisomer, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Recent studies have indicated that this compound may play a significant role in neuropharmacology, with implications for treating conditions such as anxiety and depression.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring with a tert-butyl group at the C-1 position, an amino group at the C-4 position, and a fluorine atom at the C-3 position. The specific stereochemistry of this compound is crucial, as it influences its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈FN₂O₂ |
Molecular Weight | 219.28 g/mol |
Stereochemistry | (3R,4R) |
Functional Groups | Amino, Fluoro, Carboxylate |
Neuropharmacological Effects
Research indicates that this compound exhibits significant biological activity related to neurotransmitter systems. It has been studied for its potential effects on various receptors in the central nervous system (CNS), suggesting that it could serve as a lead compound for drug development targeting anxiety and depression disorders.
Preliminary studies have shown that this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation. However, further research is needed to elucidate the exact mechanisms of action and therapeutic applications.
Anticancer Potential
In addition to its neuropharmacological properties, piperidine derivatives have been investigated for their anticancer activities. For instance, some studies have reported that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural characteristics of this compound may allow it to induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine-based drugs.
Study on Neuropharmacological Activity
A recent study investigated the effects of this compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze and open field tests. Results indicated a dose-dependent reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
Anticancer Activity Assessment
Another study evaluated the cytotoxic effects of related piperidine compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis, suggesting that similar mechanisms could be explored for this compound.
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future studies should focus on:
- Detailed receptor binding studies to clarify its mechanism of action.
- In vivo efficacy assessments in relevant animal models.
- Structural modifications to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in laboratory settings?
- Methodological Answer: General safety measures include wearing respiratory protection (FFP2/N95 masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with proper ventilation, and ensure emergency eyewash stations and washing facilities are accessible. Although specific toxicity data for this compound is limited, its structural analogs suggest potential irritancy, necessitating precautions similar to those for aromatic amines and fluorinated piperidines .
Q. What synthetic strategies are commonly employed to synthesize this compound?
- Methodological Answer: Synthesis typically involves multi-step routes starting from piperidine precursors. Key steps include:
- Fluorination: Electrophilic or nucleophilic fluorination at the 3-position using reagents like Selectfluor or DAST.
- Amine Protection: Introduction of the tert-butoxycarbonyl (Boc) group via Boc anhydride under basic conditions (e.g., DMAP, DIPEA).
- Amino Group Functionalization: Reductive amination or coupling reactions to install the 4-amino group.
Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer: Analytical techniques include:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR Spectroscopy: H and C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), fluoropiperidine ring protons (δ 3.0–4.5 ppm), and aromatic/amine signals.
- Mass Spectrometry: High-resolution MS (ESI+) to validate the molecular ion peak at m/z 295.18 [M+H] .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence the compound’s reactivity and biological activity?
- Methodological Answer: The fluorine atom introduces steric and electronic effects:
- Electron-Withdrawing Effect: Enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SNAr reactions).
- Hydrogen Bonding: Fluorine’s electronegativity may stabilize interactions with biological targets (e.g., enzymes or receptors) via dipole-dipole or halogen bonding.
Comparative studies with non-fluorinated analogs show altered pharmacokinetic profiles, such as increased metabolic stability and membrane permeability .
Q. What strategies resolve contradictions in reported synthetic yields for this compound intermediates?
- Methodological Answer: Discrepancies in yields often arise from reaction condition variability. To address this:
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Computational Modeling: Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., fluorination).
- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer: Scale-up issues include exothermic reactions during fluorination and Boc protection. Mitigation strategies:
- Flow Chemistry: Continuous flow systems improve heat dissipation and reduce side reactions.
- Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use.
- Catalyst Recycling: Immobilize catalysts (e.g., Pd/C for hydrogenation) to reduce costs and waste .
Q. How does the stereochemistry of the piperidine ring affect the compound’s interactions with biological targets?
- Methodological Answer: Enantiomeric purity is critical for target specificity. For example:
- Docking Studies: Molecular dynamics simulations reveal that the (R)-enantiomer binds more tightly to serotonin receptors due to optimal alignment with hydrophobic pockets.
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate active enantiomers.
Comparative bioactivity assays against racemic mixtures demonstrate significant differences in IC values (e.g., 10-fold lower for the (R)-form) .
Properties
IUPAC Name |
tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYPCAUVKVMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934536-10-4, 577691-56-6, 907544-16-5 | |
Record name | 1-Boc-3-fluoro-4-aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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